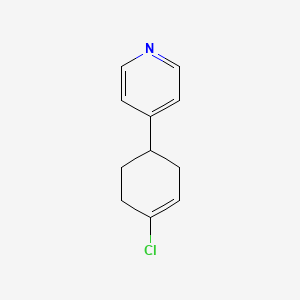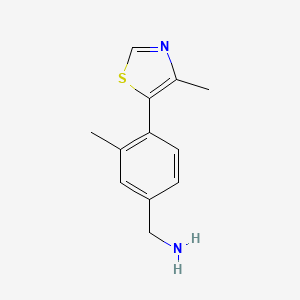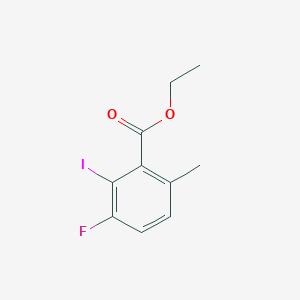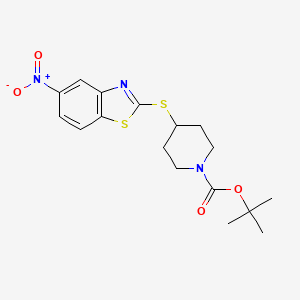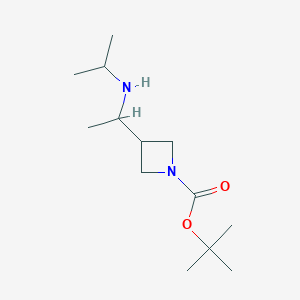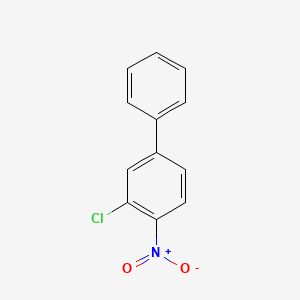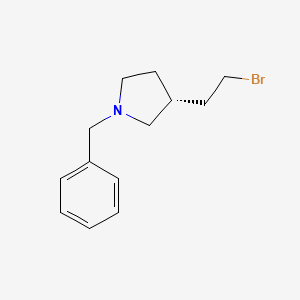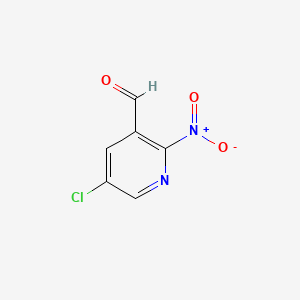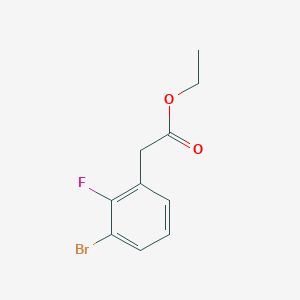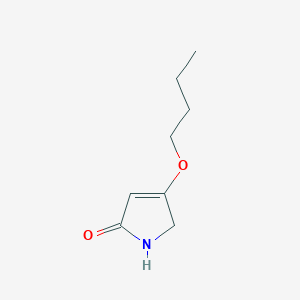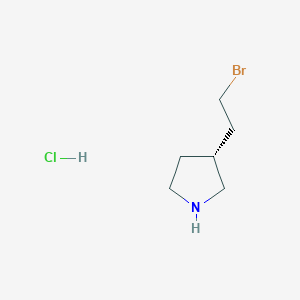
(R)-3-(2-bromoethyl)pyrrolidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-3-(2-bromoethyl)pyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry
准备方法
The synthesis of ®-3-(2-bromoethyl)pyrrolidine hydrochloride typically involves the reaction of ®-pyrrolidine with 2-bromoethanol under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid, which helps in the formation of the hydrochloride salt. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the product.
Industrial production methods for ®-3-(2-bromoethyl)pyrrolidine hydrochloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced technologies can help in optimizing the reaction conditions and improving the yield and purity of the product.
化学反应分析
®-3-(2-bromoethyl)pyrrolidine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alcohols. Common reagents for these reactions include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation Reactions: The compound can be oxidized to form the corresponding pyrrolidine N-oxide. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form the corresponding pyrrolidine. Common reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of N-substituted pyrrolidines, while oxidation reactions can lead to the formation of pyrrolidine N-oxides.
科学研究应用
®-3-(2-bromoethyl)pyrrolidine hydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of various organic molecules. It can be used to introduce the pyrrolidine moiety into complex molecules, which can be useful in the development of new drugs and materials.
Biology: The compound can be used as a tool in biological studies to investigate the role of pyrrolidine-containing molecules in biological systems. It can be used to study the interactions of pyrrolidines with proteins, enzymes, and other biomolecules.
Medicine: The compound has potential applications in medicinal chemistry as a precursor to various pharmaceutical agents. It can be used in the synthesis of drugs that target specific biological pathways and receptors.
Industry: The compound can be used in the production of various industrial chemicals and materials. It can be used as a starting material for the synthesis of polymers, resins, and other materials with specific properties.
作用机制
The mechanism of action of ®-3-(2-bromoethyl)pyrrolidine hydrochloride depends on its specific application. In general, the compound can interact with various molecular targets and pathways in biological systems. For example, it can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular signaling and function. The specific molecular targets and pathways involved depend on the structure and properties of the compound and its derivatives.
相似化合物的比较
®-3-(2-bromoethyl)pyrrolidine hydrochloride can be compared with other similar compounds, such as:
Pyrrolidine: The parent compound of ®-3-(2-bromoethyl)pyrrolidine hydrochloride. It is a simple five-membered nitrogen-containing heterocycle that is widely used in organic synthesis.
N-substituted Pyrrolidines: Compounds that have various substituents attached to the nitrogen atom of the pyrrolidine ring. These compounds can have different chemical and biological properties depending on the nature of the substituents.
Pyrrolidine N-oxides: Compounds that have an oxygen atom attached to the nitrogen atom of the pyrrolidine ring. These compounds can have different reactivity and properties compared to the parent pyrrolidine.
The uniqueness of ®-3-(2-bromoethyl)pyrrolidine hydrochloride lies in its specific structure and properties, which make it useful for various applications in chemistry, biology, medicine, and industry.
属性
分子式 |
C6H13BrClN |
|---|---|
分子量 |
214.53 g/mol |
IUPAC 名称 |
(3R)-3-(2-bromoethyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C6H12BrN.ClH/c7-3-1-6-2-4-8-5-6;/h6,8H,1-5H2;1H/t6-;/m0./s1 |
InChI 键 |
QOUAIQDKSWDOAY-RGMNGODLSA-N |
手性 SMILES |
C1CNC[C@H]1CCBr.Cl |
规范 SMILES |
C1CNCC1CCBr.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


